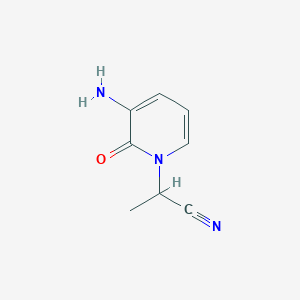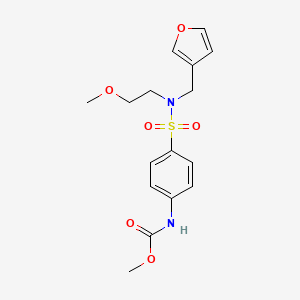
methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H20N2O6S and its molecular weight is 368.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Prodrug Applications in Antifungal Activity
Rahmathullah et al. (1999) explored the synthesis of several carbamate analogues of 2,5-bis(4-amidinophenyl)furan, investigating their efficacy as prodrugs against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. This study highlights the potential application of carbamate derivatives in enhancing the therapeutic index of antifungal agents, showcasing the versatility of carbamate chemistry in medicinal applications. Compounds demonstrated varied efficacy, with specific carbamates showing enhanced activity and reduced toxicity compared to the parent compound, illustrating the potential of carbamate modifications in drug development (Rahmathullah et al., 1999).
Modifications and Metabolic Pathways
Knaak (1971) reviewed the modifications and metabolic pathways of methylcarbamate insecticides, which undergo processes such as hydrolysis, oxidation, dealkylation, and conjugation in biological systems to form metabolites with similar or identical structures. This research underscores the environmental and toxicological significance of carbamates, contributing to our understanding of their behavior in various biological contexts. The study provides a foundational knowledge base for investigating the environmental impact and metabolic fate of new carbamate derivatives (Knaak, 1971).
Synthetic Applications in Organic Chemistry
Velikorodov et al. (2008) demonstrated the synthesis of carbamate derivatives of coumarin and chromene, showcasing the utility of carbamates in organic synthesis for creating heterocyclic compounds with potential pharmaceutical applications. This work exemplifies the role of carbamates as versatile intermediates in the synthesis of complex organic molecules, offering pathways to novel compounds with diverse biological activities (Velikorodov et al., 2008).
Development of Antiprotozoal Agents
Ismail et al. (2004) synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, a compound structurally analogous to the subject of this query, demonstrating significant antiprotozoal activity. This highlights the potential of carbamate derivatives in the development of new treatments for protozoal infections, further illustrating the broad applicability of carbamate chemistry in addressing global health challenges (Ismail et al., 2004).
Propiedades
IUPAC Name |
methyl N-[4-[furan-3-ylmethyl(2-methoxyethyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-22-10-8-18(11-13-7-9-24-12-13)25(20,21)15-5-3-14(4-6-15)17-16(19)23-2/h3-7,9,12H,8,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJBCKOOEKZUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754547.png)
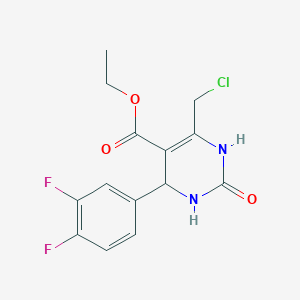
![1-Acetyl-4-[(2,6-dichlorophenyl)methoxy]benzene](/img/structure/B2754551.png)
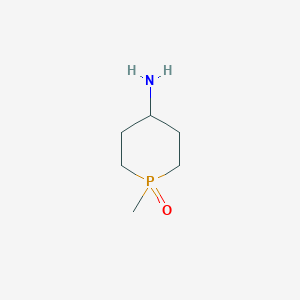
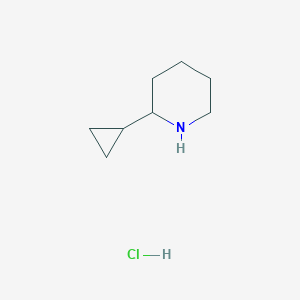
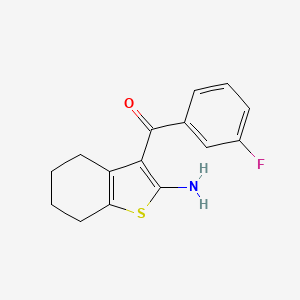
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2754559.png)
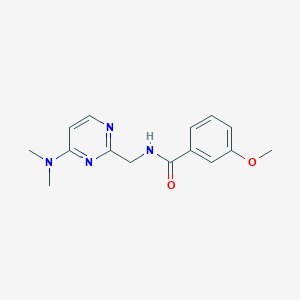
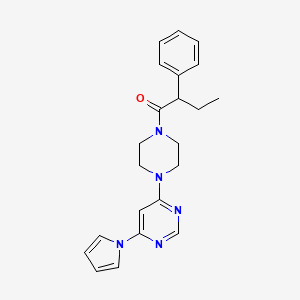
![2-[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic Acid](/img/structure/B2754562.png)
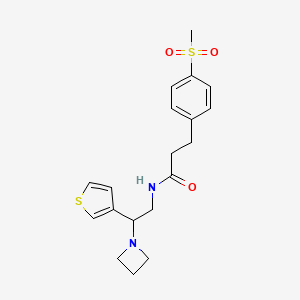
![6-Methyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2754565.png)
